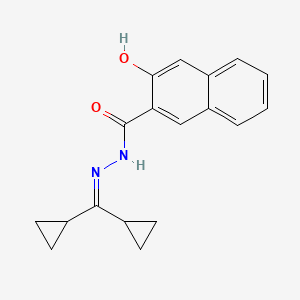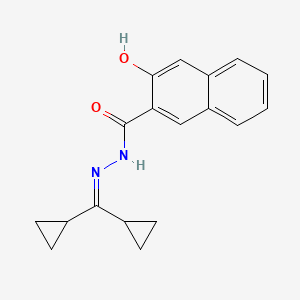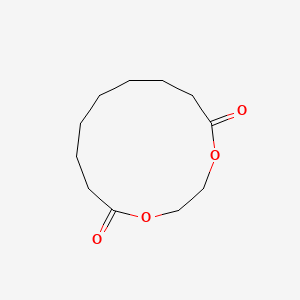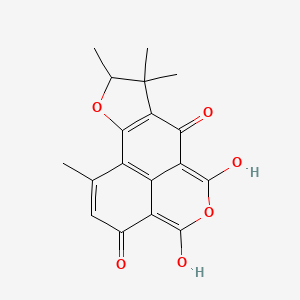
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide is a compound that belongs to the class of Schiff bases Schiff bases are compounds containing a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and active carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide typically involves the condensation of 2-hydroxybenzaldehyde with pyridine-2-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease.
Medicine: Explored for its antiproliferative and antioxidative effects against human tumor cell lines.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s electronic properties also allow it to participate in charge transfer processes, making it useful in optoelectronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(2-hydroxyphenyl)-3-(1H-indol-3-yl)-prop-2-en-1-one: Similar structure with an indole moiety instead of a pyridine ring.
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base with a similar hydroxyphenyl group.
Uniqueness
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide is unique due to its combination of a cyano group, hydroxyphenyl group, and pyridine ring, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in coordination chemistry and nonlinear optics .
Propriétés
Numéro CAS |
489443-51-8 |
|---|---|
Formule moléculaire |
C15H11N3O2 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C15H11N3O2/c16-10-12(9-11-5-1-2-6-13(11)19)15(20)18-14-7-3-4-8-17-14/h1-9,19H,(H,17,18,20)/b12-9+ |
Clé InChI |
LJBWMCGKDSPTSO-FMIVXFBMSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)O |
SMILES canonique |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)O |
Solubilité |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
![(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B14162082.png)

![3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14162107.png)

![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)

![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)


![(1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B14162144.png)


